molecular formula C12H17N3O B1384818 N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine CAS No. 915924-04-8

N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine

Cat. No. B1384818
CAS RN: 915924-04-8
M. Wt: 219.28 g/mol
InChI Key: OINNSAWMDNQJFP-UHFFFAOYSA-N
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Description

“N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine” is a chemical compound with the CAS number 915924-04-8 .

Scientific Research Applications

Antineoplastic and Antifilarial Agents

N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine and related derivatives have shown potential as antineoplastic and antifilarial agents. Compounds in this series demonstrated significant growth inhibition in L1210 cells, associated with mitotic spindle poisoning, and significant in vivo antifilarial activity against various worms in infected jirds (Ram et al., 1992).

Synthesis and Structural Studies

Efficient synthesis methods for benzimidazolyl derivatives, including those related to this compound, have been developed. These methods involve Schiff base-type intermediates and provide insights into electronic polarization within the substituted pyrimidine system (Cobo et al., 2018). Additionally, structural and conformational studies of related compounds have been conducted, contributing to a deeper understanding of their molecular properties (Raouafi et al., 2007).

Cholinesterase Inhibitors

Derivatives of this compound have been explored as cholinesterase inhibitors. Some of these compounds showed notable inhibitory activity against butyrylcholinesterase, with potential implications for the treatment of conditions like Alzheimer's disease (Coban et al., 2016).

Future Directions

There seems to be some interest in this compound for proteomics research . Additionally, it appears that the Research Triangle Institute has applied to be registered as an importer of various controlled substances, which might suggest a potential direction for future research .

properties

IUPAC Name

N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINNSAWMDNQJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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